molecular formula C13H16N2O2S2 B2468228 1-methyl-3-(4-methylphenyl)-2-sulfanylidene-hexahydro-1H-5 CAS No. 620543-65-9

1-methyl-3-(4-methylphenyl)-2-sulfanylidene-hexahydro-1H-5

Cat. No.: B2468228
CAS No.: 620543-65-9
M. Wt: 296.4
InChI Key: RWFBXSWDPBZFRJ-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydro-1H-thieno[3,4-d]imidazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. Thieno[3,2-d]pyrimidines, for example, can undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. These properties can often be predicted based on the compound’s structure .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of compounds .

Properties

IUPAC Name

1-methyl-3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-9-3-5-10(6-4-9)15-12-8-19(16,17)7-11(12)14(2)13(15)18/h3-6,11-12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFBXSWDPBZFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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